
TG11-77 hydrochloride
Vue d'ensemble
Description
TG11-77 hydrochloride: is a brain-permeable antagonist of the prostaglandin E2 receptor subtype EP2. It is known for its high potency and selectivity, making it a valuable compound in the study of central nervous system diseases and inflammatory disorders .
Applications De Recherche Scientifique
Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .
Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .
Mécanisme D'action
TG11-77 hydrochloride exerts its effects by selectively binding to and antagonizing the EP2 receptor. This receptor is involved in the prostaglandin E2 signaling pathway, which plays a crucial role in inflammation and other physiological processes. By inhibiting the EP2 receptor, this compound reduces the expression of pro-inflammatory genes and proteins, thereby mitigating inflammatory responses .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .
Cellular Effects
This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TG11-77 hydrochloride involves the formation of 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: TG11-77 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at pH 7.2. The reactions are typically carried out at controlled temperatures to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups present .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- EP4 receptor antagonists
- DP1 receptor antagonists
- IP receptor antagonists
Comparison: TG11-77 hydrochloride is unique in its high selectivity for the EP2 receptor over other prostanoid receptors such as EP4, DP1, and IP receptors. This selectivity is crucial for its effectiveness in targeting specific pathways without affecting other receptors, reducing the risk of side effects .
Propriétés
IUPAC Name |
2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQNXHZXZHWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



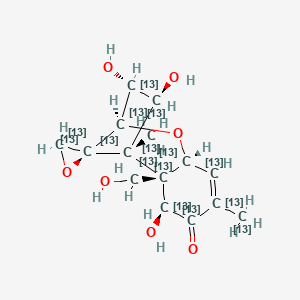
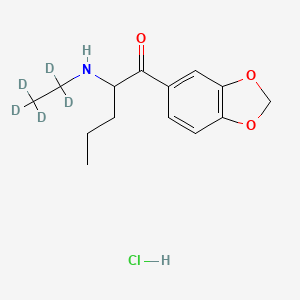



![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B3025814.png)
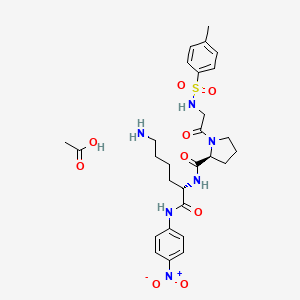
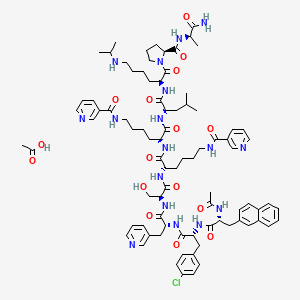
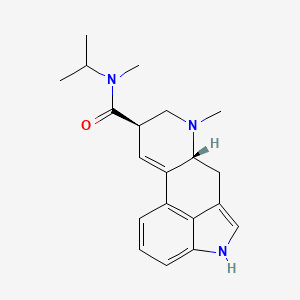
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
